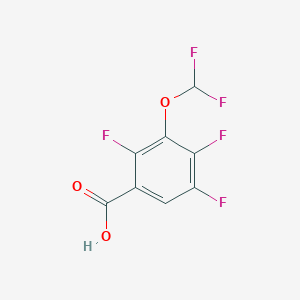

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Overview

Description

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

One of the most significant applications of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is its role as an antibacterial agent. Research has shown that this compound inhibits bacterial growth by binding to essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them prime targets for antibacterial drugs .

In a study focusing on its biological activity, it was found to exhibit potent inhibitory effects against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. The compound's efficacy was demonstrated through agar plate dilution methods, indicating its potential as a therapeutic agent against infections caused by pathogens like Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A specific case study highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. In vitro tests showed that this compound could inhibit bacterial growth at concentrations significantly lower than those required for traditional antibiotics .

Agrochemicals

Pesticidal Properties

The compound has also been investigated for its potential use in agrochemicals. Its fluorinated structure enhances lipophilicity and metabolic stability, making it suitable for developing pesticides that require prolonged activity in the environment. The introduction of fluorine atoms often leads to increased potency and selectivity against target pests while minimizing toxicity to non-target organisms .

Research Findings

Studies have indicated that derivatives of this compound can be designed to target specific pests more effectively than conventional pesticides. This specificity can reduce environmental impact and improve safety for agricultural workers .

Materials Science

Fluorinated Polymers

In materials science, this compound serves as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in various applications, including coatings, adhesives, and electronic components.

Properties of Fluorinated Polymers

Fluorinated polymers derived from this compound exhibit unique properties such as low surface energy and high hydrophobicity. These characteristics make them ideal for applications requiring water repellency and chemical resistance .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | Effective against resistant bacterial strains |

| Agrochemicals | Pesticide development | Increased potency with reduced environmental impact |

| Materials Science | Fluorinated polymer synthesis | Enhanced thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Shares similar structural features and is investigated for its biological activity.

Roflumilast: A related compound used in the treatment of chronic obstructive pulmonary disease.

Uniqueness

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

Biological Activity

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid is a fluorinated aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in the context of pulmonary diseases and cancer. This compound's unique chemical structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

The primary biological activity of this compound is attributed to its ability to inhibit the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) in type 2 lung epithelial cells. This process is crucial in the pathogenesis of pulmonary fibrosis and other fibrotic diseases.

Key Actions:

- Inhibition of EMT : The compound reduces the expression of proteins associated with EMT such as alpha-smooth muscle actin (α-SMA), vimentin, and collagen I while increasing E-cadherin levels.

- Impact on Signaling Pathways : It interferes with the TGF-β1/Smad signaling pathway by inhibiting the phosphorylation of Smad2/3 proteins, which are essential for EMT progression .

In Vitro Studies

In vitro studies demonstrate that this compound significantly reduces TGF-β1-induced viability and EMT markers in A549 lung carcinoma cells. Concentrations ranging from 50 to 200 μM were tested over various time frames (24h to 72h), showing a dose-dependent inhibition of cell viability and EMT progression .

In Vivo Studies

Research involving bleomycin-induced pulmonary fibrosis in rats has shown that treatment with this compound leads to:

- Weight Maintenance : Rats treated with 30 mg/kg and 60 mg/kg doses exhibited improved body weight compared to controls.

- Lung Function Improvement : Significant enhancements in pulmonary function indicators such as forced vital capacity (FVC) were observed .

- Reduction of Fibrosis : Histological analysis revealed decreased collagen deposition and inflammatory cell infiltration in lung tissues .

Comparative Analysis of Biological Activity

| Study Type | Findings | Concentration Tested | Outcome |

|---|---|---|---|

| In Vitro | Inhibition of TGF-β1-induced EMT in A549 cells | 50 - 200 μM | Reduced α-SMA and collagen levels |

| In Vivo | Improved lung function and reduced fibrosis in rats | 30 mg/kg & 60 mg/kg | Maintained body weight and reduced inflammation |

Case Studies

One notable study published in International Journal of Molecular Sciences highlighted the compound's ability to alleviate bleomycin-induced pulmonary fibrosis. The research demonstrated that treatment not only improved lung function but also significantly reduced inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, and what challenges arise during its purification?

- Methodology : The compound is typically synthesized via halogenation and nucleophilic substitution on a benzoic acid precursor. For example, fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or fluorinated intermediates. The difluoromethoxy group is introduced via substitution reactions using difluoromethylating agents. Key challenges include controlling regioselectivity due to multiple fluorine substituents and removing by-products like partially fluorinated intermediates. Column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization in ethanol is commonly employed for purification .

Q. Which analytical techniques are essential for characterizing fluorinated benzoic acid derivatives like this compound?

- Methodology :

- NMR Spectroscopy : NMR is critical for confirming fluorine positions and substitution patterns. NMR can resolve aromatic proton splitting due to adjacent fluorines.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns from fluorine and chlorine atoms.

- X-ray Crystallography : Resolves crystal packing and steric effects from bulky substituents (e.g., trifluoromethyl groups) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25°C–60°C. Degradation is monitored via HPLC with UV detection (λ = 254 nm). Hydrolysis of the difluoromethoxy group is a key degradation pathway, releasing fluoride ions detectable via ion chromatography. Stability data guide storage conditions (e.g., anhydrous, −20°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation during the synthesis of polyfluorinated benzoic acids?

- Methodology : Dehalogenation often occurs under harsh reaction conditions (e.g., high temperatures or strong bases). Optimization strategies include:

- Using mild fluorinating agents like Selectfluor® to reduce side reactions.

- Lowering reaction temperatures (<50°C) and employing inert atmospheres (N/Ar).

- Monitoring reaction progress in real-time via in situ NMR to halt reactions before degradation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for fluorinated benzoic acid derivatives?

- Methodology : Discrepancies may arise from differences in bioavailability or metabolic stability. Approaches include:

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite identification (via LC-MS/MS).

- Caco-2 Permeability Assays : Assess intestinal absorption potential.

- CYP450 Inhibition Studies : Identify metabolic pathways affecting in vivo efficacy .

Q. How do steric and electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Fluorine’s electronegativity alters electron density on the aromatic ring, affecting catalytic coupling (e.g., Suzuki-Miyaura). Computational tools (DFT calculations) predict reactive sites, while experimental validation uses palladium catalysts (e.g., Pd(OAc)) with aryl boronic acids. Steric hindrance from 2,4,5-trifluoro substitution may require bulky ligands (e.g., SPhos) to enhance yields .

Q. What role does this compound play in designing prodrugs for enhanced bioavailability?

- Methodology : The carboxylic acid group facilitates ester or amide prodrug formation. For example, methyl ester derivatives improve lipophilicity (logP measured via shake-flask method). Hydrolysis rates in simulated gastric fluid (SGF) and intestinal fluid (SIF) are quantified using HPLC. In vivo studies in rodent models compare prodrug and parent compound plasma concentrations .

Properties

IUPAC Name |

3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c9-3-1-2(7(14)15)4(10)6(5(3)11)16-8(12)13/h1,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNIFQLRUBLKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567095 | |

| Record name | 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128426-86-8 | |

| Record name | 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.